2-(4-Bromophenyl)quinazoline
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Overview
Description
2-(4-Bromophenyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)quinazoline typically involves the reaction of 4-bromoaniline with anthranilic acid or its derivatives. One common method includes the cyclization of 4-bromoaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinazoline ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted quinazolines with various functional groups.
- Quinazoline N-oxides.
- Reduced quinazoline derivatives .
Scientific Research Applications
2-(4-Bromophenyl)quinazoline has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes due to its versatile chemical reactivity
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
2-(4-Chlorophenyl)quinazoline: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
2-Phenylquinazoline: Lacks the halogen substituent, resulting in different chemical properties and applications.
4-Aminoquinazoline: Contains an amino group, leading to distinct biological activities and synthetic applications
Uniqueness: 2-(4-Bromophenyl)quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its specific interactions with molecular targets also distinguish it from other quinazoline derivatives .
Properties
Molecular Formula |
C14H9BrN2 |
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Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)quinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-7-5-10(6-8-12)14-16-9-11-3-1-2-4-13(11)17-14/h1-9H |
InChI Key |
VNAVDRAEEFUSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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